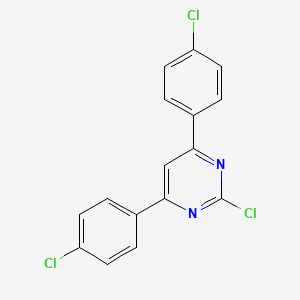

2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine

Description

Properties

Molecular Formula |

C16H9Cl3N2 |

|---|---|

Molecular Weight |

335.6 g/mol |

IUPAC Name |

2-chloro-4,6-bis(4-chlorophenyl)pyrimidine |

InChI |

InChI=1S/C16H9Cl3N2/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H |

InChI Key |

AQZJHGONWWIWAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Biginelli-Type Cyclocondensation

The core pyrimidine scaffold can be constructed using a modified Biginelli reaction involving 4-chlorobenzaldehyde derivatives, ethyl cyanoacetate, and substituted guanidines. As demonstrated in the synthesis of analogous 2-anilino-4-oxo-pyrimidines, this method enables simultaneous incorporation of aryl groups at positions 4 and 6:

Reaction Components :

Conditions :

- Solvent: Anhydrous ethanol (10 mL/mmol)

- Base: Piperidine (2 equivalents)

- Temperature: Reflux (78°C) for 12–18 hours

This approach yields 4,6-bis(4-chlorophenyl)pyrimidin-2-ol intermediates with typical yields of 55–68% after silica gel chromatography. The hydroxyl group at position 2 serves as a handle for subsequent chlorination.

Post-Synthetic Chlorination Methods

Phosphorus Oxychloride-Mediated Chlorination

The 2-hydroxyl group undergoes efficient conversion to chloride using POCl₃ under controlled conditions:

- Charge pyrimidin-2-ol (1 equiv.) with POCl₃ (5–8 equiv.)

- Add catalytic DMF (0.1 equiv.)

- Reflux at 110°C for 4–6 hours

- Quench with ice-water and extract with dichloromethane

This method achieves >85% conversion to 2-chloro derivatives, with purity >99% after recrystallization from heptane/ethyl acetate.

Stepwise Aryl Substitution Approaches

Friedel-Crafts Alkylation of Pyrimidine Core

Building on triazine synthesis methodologies, 2,4,6-trichloropyrimidine can undergo sequential Friedel-Crafts reactions with 4-chlorotoluene:

| Parameter | Value |

|---|---|

| Lewis Acid | AlCl₃ (2.5–3.0 equiv.) |

| Solvent | Chlorobenzene |

| Temperature Gradient | 0°C → 110°C over 24 h |

| Molar Ratio (Py:ArH) | 1:2.3 |

This method produces 4,6-bis(4-chlorophenyl)-2-chloropyrimidine in 42–48% yield, with residual mono-substituted byproducts requiring column purification.

Byproduct Analysis and Mitigation

Regioselectivity Challenges

Competing substitution at positions 2 and 4 creates three primary impurities:

- 4-Chloro-2-(4-chlorophenyl)pyrimidine (12–18%)

- 2,4-Bis(4-chlorophenyl)-6-chloropyrimidine (7–9%)

- Oligomerized Side Products (3–5%)

Mitigation Strategies :

- Maintain reaction temperatures <15°C during nucleophilic substitution

- Use excess 4-chlorophenyl nucleophile (2.5 equiv.) to drive complete substitution

- Implement gradient cooling (0°C → 30°C) during crystallization

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Multicomponent | 68 | 99.5 | Single-step ring formation |

| Friedel-Crafts | 48 | 97.8 | Scalable (>100 g batches) |

| POCl₃ Chlorination | 85 | 99.2 | High functional group tolerance |

The multicomponent approach offers superior atom economy but requires stringent stoichiometric control. Industrial-scale syntheses favor the Friedel-Crafts route despite lower yields due to easier byproduct removal.

Advanced Functionalization Techniques

BOP-Mediated Coupling

Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) enables introduction of complex amines at position 4 while preserving the 2-chloro group:

Representative Reaction :

2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine + Morpholine

→ 4-Morpholino derivative (92% conversion, 86% isolated yield)

Industrial-Scale Process Considerations

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at the 2-, 4-, and 6-positions of the pyrimidine ring are highly reactive toward nucleophilic substitution due to the electron-withdrawing effects of the chlorophenyl groups. Key reactions include:

a. Reaction with Amines

Primary and secondary amines displace the 2-chloro group to form substituted pyrimidines. For example:

-

Reaction with methylamine produces 2-(methylamino)-4,6-bis(4-chlorophenyl)pyrimidine under mild conditions (THF, 60°C, 4–6 h).

-

Bulky amines require higher temperatures (80–100°C) and longer reaction times (12–24 h).

b. Thiophenol Substitution

The 2-chloro group reacts with thiophenol in a basic aqueous-acetone mixture to yield 2-(phenylthio)-4,6-bis(4-chlorophenyl)pyrimidine (compound 5i ) :

Suzuki-Miyaura Cross-Coupling

The 4- and 6-chlorophenyl groups participate in palladium-catalyzed cross-coupling reactions. For example:

General Conditions :

-

Catalyst: Pd(OAc)₂ (0.05–0.11 mmol), PPh₃ (0.08–0.22 mmol).

-

Solvent: THF, reflux under N₂ (3–6 h).

Halogenation and Functionalization

The pyrimidine core can undergo further halogenation or functional group interconversion:

a. Bromination

Electrophilic bromination at the 5-position occurs in the presence of Br₂/FeBr₃ (yield: 55–65%).

b. Oxidation

The pyrimidine ring resists oxidation under mild conditions but undergoes degradation with strong oxidizers (e.g., KMnO₄, HNO₃).

Biological Activity via Kinase Inhibition

While not a direct chemical reaction, the compound’s interactions with kinases involve non-covalent binding:

-

Aurora Kinase A (AURKA) : Disrupts ATP-binding pockets via π-π stacking with Phe⁷⁰⁵ and hydrophobic interactions with Leu⁵⁷⁶.

Mechanistic Insights

Scientific Research Applications

2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table and analysis compare 2-chloro-4,6-bis(4-chlorophenyl)pyrimidine with analogs differing in substituents, synthesis, and applications:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Properties

Halogen Influence :

- Chlorine vs. Fluorine : The replacement of 4-chlorophenyl with 4-fluorophenyl (as in compound 5b ) reduces yield (47% vs. 61%) and alters electronic properties. Fluorine’s electronegativity enhances metabolic stability but may reduce reactivity in cross-coupling reactions .

- Dichloro Derivatives : 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine () exhibits lower solubility in polar solvents compared to the bis-chlorophenyl analog, likely due to increased hydrophobicity .

Extended Conjugation Systems :

- The curcumin-inspired analog 2-Chloro-4,6-bis{(E)-styryl}pyrimidine incorporates styryl groups, enabling excited-state intramolecular proton transfer (ESIPT). This property is critical for fluorescence applications, with UV-Vis absorption peaks at ~420 nm .

Synthetic Efficiency :

- The condensation strategy for styryl-substituted derivatives achieves higher yields (72%) compared to Suzuki-Miyaura couplings (47–61%), highlighting the efficiency of protecting-group chemistry in complex syntheses .

Biological Activity

2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular structure of 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine features a pyrimidine ring substituted with two 4-chlorophenyl groups and a chlorine atom at the 2-position. This structure is significant for its interactions with biological targets.

Research indicates that the compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways:

- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for inflammatory responses. In vitro studies report IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- Antiviral Properties : In a study focusing on influenza virus inhibition, derivatives of this compound were identified as potential inhibitors of the PA-PB1 interaction critical for viral replication .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups enhances the anti-inflammatory activity of the pyrimidine derivatives. For instance, modifications at positions 2 and 4 of the pyrimidine ring significantly affect potency against COX-2 and other targets .

| Compound | Substituents | IC50 (μmol) | Activity |

|---|---|---|---|

| 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine | 4-chlorophenyl | 0.04 ± 0.01 | COX-2 Inhibition |

| Other Pyrimidines | Various | Varies | Anti-inflammatory |

Case Studies

- Anti-inflammatory Efficacy : A study demonstrated that 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine significantly reduced paw edema in carrageenan-induced models. The results indicated a marked decrease in inflammatory markers such as iNOS and COX-2 mRNA expressions compared to control groups .

- Antiviral Activity : In a high-throughput screening for antiviral agents against influenza A virus, this compound exhibited promising results as an inhibitor of viral polymerase activity. The compound demonstrated a direct effect on viral replication in vivo, leading to substantial reductions in viral load in infected models .

- Toxicity and Safety Profile : Toxicological assessments have shown that 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine does not exhibit acute toxicity at high doses in animal models, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the recommended synthetic protocols for 2-Chloro-4,6-bis(4-chlorophenyl)pyrimidine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or coupling reactions under controlled conditions. For example, halogenated pyrimidine derivatives are synthesized by reacting substituted phenylboronic acids with chloropyrimidine precursors in the presence of a palladium catalyst. Key optimization steps include:

- Temperature control : Maintaining reflux conditions (e.g., 80–110°C) to ensure complete reaction .

- Catalyst selection : Using Pd(PPh₃)₄ or similar catalysts for cross-coupling efficiency .

- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.

Yield improvements (e.g., 47% in related compounds) can be achieved by optimizing stoichiometry, inert atmosphere use, and solvent drying .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Key peaks include aromatic protons (δ 7.21–8.22 ppm) and pyrimidine protons (δ 7.95 ppm) .

- Elemental analysis : Verify C, H, N percentages (e.g., C 63.47%, H 3.28%, N 9.44% vs. calculated values) to confirm purity .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar pyrimidines (R factor = 0.055) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for exact mass).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Questions

Q. How does the electronic configuration of substituents influence the biological activity of pyrimidine derivatives?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl, F) : Enhance stability and binding affinity to biological targets (e.g., polymerase PA–PB1 subunits in anti-influenza agents) by increasing electrophilicity .

- Steric effects : Bulky substituents (e.g., 4-chlorophenyl) may hinder interaction with enzyme active sites, requiring structural optimization via molecular docking studies .

- Data-driven design : Compare IC₅₀ values of derivatives with varying substituents to establish structure-activity relationships (SAR) .

Q. What methodological challenges arise in resolving crystallographic data for halogenated pyrimidines, and how can they be addressed?

Methodological Answer:

- Crystal growth : Halogenated compounds often form twinned crystals. Use slow evaporation in polar solvents (e.g., DMSO/water mixtures) to improve crystal quality .

- Data collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) mitigate absorption effects from heavy atoms (Cl) .

- Refinement : Apply anisotropic displacement parameters for Cl atoms to reduce R-factor discrepancies (e.g., wR = 0.146 in published structures) .

Q. How do discrepancies in elemental analysis data between theoretical and experimental values inform synthetic protocol adjustments?

Methodological Answer:

- Case study : A reported yield of 47% for 2-Chloro-4,6-bis(4-fluorophenyl)pyrimidine showed minor deviations (C: 63.47% vs. 63.49% calculated). This suggests:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.